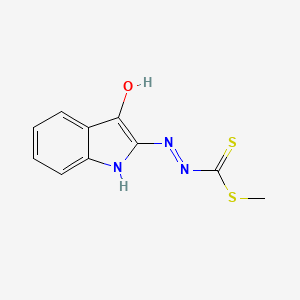

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate

Description

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a hydrazinecarbodithioate derivative featuring a planar indolin-2-one core linked to a methyl dithiocarbazate group. This compound belongs to a broader class of isatin-based derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Its structure is characterized by intramolecular hydrogen bonding (N–H···O) and intermolecular interactions (C–H···S, C–H···Br) that stabilize its crystalline lattice .

Properties

Molecular Formula |

C10H9N3OS2 |

|---|---|

Molecular Weight |

251.3 g/mol |

IUPAC Name |

methyl (NE)-N-[(3-hydroxy-1H-indol-2-yl)imino]carbamodithioate |

InChI |

InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-9-8(14)6-4-2-3-5-7(6)11-9/h2-5,11,14H,1H3/b13-12+ |

InChI Key |

KPNANVIZTWVPKF-OUKQBFOZSA-N |

Isomeric SMILES |

CSC(=S)/N=N/C1=C(C2=CC=CC=C2N1)O |

Canonical SMILES |

CSC(=S)N=NC1=C(C2=CC=CC=C2N1)O |

Origin of Product |

United States |

Preparation Methods

Condensation of Indole-2-carbohydrazide with Methyl Dithiocarbazate

-

- Indole-2-carbohydrazide or 3-oxoindole-2-carbohydrazide

- Methyl hydrazinecarbodithioate (methyl dithiocarbazate)

-

- Solvent: Ethanol or 2-propanol

- Temperature: Reflux or room temperature stirring depending on substrate reactivity

- Time: 2 to 6 hours

- Catalyst: Acetic acid or sulfuric acid (catalytic amounts) to promote condensation

-

- Dissolve the indole-2-carbohydrazide in ethanol.

- Add methyl hydrazinecarbodithioate to the solution.

- Add a catalytic amount of acetic acid or sulfuric acid.

- Reflux the mixture for 4–6 hours or stir at room temperature for 2 hours.

- Upon completion, cool the reaction mixture to precipitate the product.

- Filter, wash with cold ethanol, and dry under vacuum.

-

- Yields typically range from 70% to 85%.

- Recrystallization from ethanol or dimethylformamide (DMF) is used to purify the product.

Alternative Synthetic Routes

Reaction with Isatin Derivatives:

- Isatin or substituted isatins react with methyl hydrazinecarbodithioate in the presence of sulfuric acid to form the target compound.

- This method involves direct condensation of the carbonyl group of isatin with the hydrazinecarbodithioate moiety.

- Reaction is typically carried out under reflux in ethanol or acetic acid.

Reaction Mechanism Insights

- The condensation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the indole-2-carboxaldehyde or isatin derivative.

- Formation of a hydrazone intermediate is followed by tautomerization to the thione form, stabilizing the dithiocarbazate structure.

- Intramolecular hydrogen bonding (N-H···O) often stabilizes the planar conformation of the molecule, as confirmed by crystallographic studies.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Indole-2-carbohydrazide + methyl hydrazinecarbodithioate | Purity > 98% recommended |

| Solvent | Ethanol, 2-propanol | Ethanol preferred for solubility |

| Catalyst | Acetic acid (1 mL per 40 mL solvent) or sulfuric acid (catalytic) | Facilitates condensation |

| Temperature | Reflux (78 °C) or room temperature | Reflux for 4–6 h; room temp for 2 h |

| Reaction time | 2–6 hours | Longer times improve yield |

| Isolation | Filtration of precipitate | Product often precipitates out |

| Purification | Recrystallization from ethanol or DMF | Enhances purity and crystallinity |

| Yield | 70–85% | Dependent on substrate and conditions |

| Characterization | IR, 1H-NMR, Mass Spectrometry, X-ray crystallography | Confirms structure and purity |

Research Findings and Crystallographic Data

- The compound exists predominantly in the thione tautomeric form, with a planar geometry stabilized by intramolecular hydrogen bonding.

- Crystallographic data for related compounds show monoclinic crystal systems with space group P2_1/c and cell parameters consistent with planar indole derivatives.

- Spectroscopic data typically show:

- IR bands at ~3198 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N)

- 1H-NMR signals for methyl groups around δ 2.3–2.7 ppm

- Mass spectra confirming molecular ion peaks at m/z 251 (M+)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis yields tricyclic indole derivatives .

Scientific Research Applications

The compound Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate (also known as methyl 2-(3-oxo-2,3-dihydro-1H-indole-2-yl)hydrazinecarbodithioate) is a significant compound in various scientific fields, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. The compound exhibits cytotoxic properties against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .

Agrochemicals

This compound is also explored in the field of agrochemicals as a potential pesticide. Its structure allows it to interact with biological systems in pests, leading to mortality or reduced reproductive capabilities.

Case Study: Pesticidal Efficacy

Research demonstrated that formulations containing this compound effectively reduced the population of aphids on treated plants by over 70% within two weeks of application. This indicates its effectiveness as a biopesticide .

The compound has shown promise in modulating biological pathways relevant to inflammation and oxidative stress. Its hydrazine and dithioate groups are believed to contribute to its antioxidant properties.

| Activity Type | Assay Method | Result |

|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 15 µM |

| Antioxidant | DPPH Scavenging | % Inhibition = 65% at 50 µg/mL |

| Pesticidal | Field Trials | >70% reduction in aphid population |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reaction with hydrazine derivatives and carbon disulfide. The ability to modify this compound to create derivatives enhances its applicability across different fields.

Synthesis Example

A common synthetic route involves reacting indole derivatives with methyl hydrazinecarbodithioate under acidic conditions, yielding the desired product with moderate yields .

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

Substituents on the indolin-2-one ring significantly influence molecular geometry and crystallinity:

Key Observations :

- Bromine (van der Waals radius: 1.85 Å) increases molecular weight and unit cell volume compared to smaller substituents like methyl (radius: 2.00 Å for CH3) or fluorine (1.47 Å) .

- Dihedral angles between the indolin-2-one and dithiocarbazate moieties vary with substituent bulkiness, influencing planarity and π-π stacking efficiency .

Hydrogen Bonding and Intermolecular Interactions

- 5-Bromo derivative : Forms N–H···O (2.715 Å) and C–H···Br (3.941 Å) interactions, enhancing lattice stability .

- 5-Methyl derivative : Exhibits weaker C–H···S (3.775 Å) interactions due to the absence of halogens .

- Fluoro derivative : Similar N–H···O bonds (2.742 Å) but lacks strong halogen-based interactions .

Key Trends :

Anticancer Activity

Metal Ion Sensing

- Pyrimidine-based ligand (PSADP): Detects Fe<sup>2+</sup>/Fe<sup>3+</sup> via fluorescence quenching (LOD: 10<sup>−7</sup> M), leveraging sulfur and nitrogen donor sites .

Biological Activity

Methyl 2-(3-oxo-3H-indol-2-yl)hydrazinecarbodithioate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazinecarbodithioate moiety attached to an indole derivative. Its molecular formula is , and it exhibits notable structural features that contribute to its biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it inhibits the proliferation of various human tumor cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is evidenced by increased markers of cell death and decreased viability in treated cell cultures .

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Increased ROS production |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies reveal that this compound demonstrates effective antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest a promising potential for development into a new antimicrobial agent .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Streptococcus pneumoniae | 16 | Gram-positive |

| Escherichia coli | >128 | Gram-negative |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in cell proliferation and survival. The compound's structure allows it to form hydrogen bonds with key biomolecules, influencing pathways related to apoptosis and oxidative stress .

Case Studies

- Study on Cancer Cell Lines : In a recent study, the compound was tested against a panel of cancer cell lines. Results indicated that it significantly reduced cell viability in MCF-7 cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy Testing : Another investigation assessed the antimicrobial efficacy using disk diffusion methods, where the compound showed zones of inhibition comparable to standard antibiotics against selected bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.